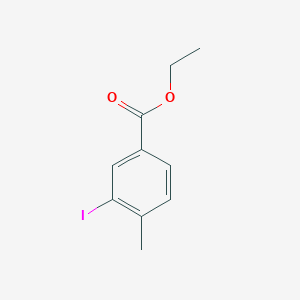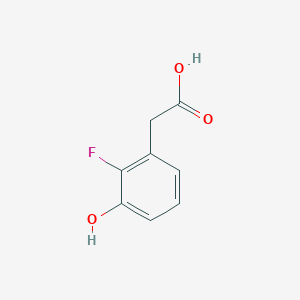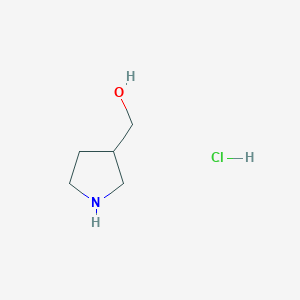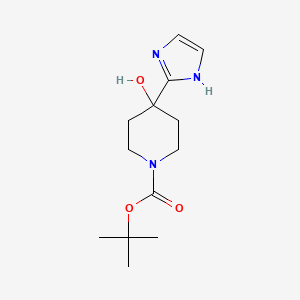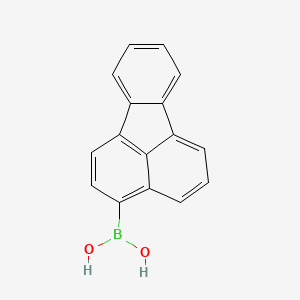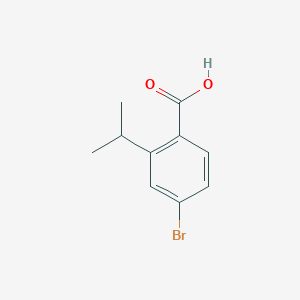
6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole
Overview
Description
6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, also known as BMP-3MI, is a heterocyclic compound that has been studied for its potential applications in several scientific research fields. BMP-3MI has been found to have a wide range of biochemical and physiological effects, and its synthesis method is relatively simple and straightforward. In
Scientific Research Applications
Pharmacological Importance
Indazole derivatives, including compounds like 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, are renowned for their wide array of biological activities. These compounds form the core structure of numerous molecules with potential therapeutic value. They have shown promising results, particularly in the fields of cancer and inflammation treatment, and have been instrumental in managing disorders involving protein kinases and neurodegeneration. This highlights the indazole scaffold's significance in pharmacological research and its role in developing novel therapeutic agents (Denya, Malan, & Joubert, 2018).
Diverse Biological Activities
Indazoles, including the specific compound , are integral to the development of drugs due to their diverse biological activities. They exhibit a broad spectrum of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, antidiabetic, antiviral, and antipsychotic effects. This makes them highly valuable in drug discovery and medicinal chemistry, paving the way for new treatments across various disease domains (Ali, Dar, Pradhan, & Farooqui, 2013).
Enzyme Inhibition and Cancer Treatment
Indazole derivatives are being extensively researched for their anti-tumor properties. They have been developed as inhibitors for various molecular targets such as fibroblast growth factor receptors (FGFRs), indoleamine-2,3-dioxygenase1 (IDO1), and Bcr-Abl, among others. These compounds have demonstrated considerable anti-tumor activities, making them potent candidates for cancer treatment. The structural modifications based on structure-activity relationships in indazole derivatives are crucial for developing more potent anti-cancer leads or clinical drugs (Wan, He, Li, & Tang, 2019).
Synthetic Chemistry and Material Science
Apart from their biological applications, indazole derivatives are also significant in the field of synthetic chemistry and material science. They serve as key scaffolds in the synthesis of complex molecules and find applications in liquid crystals, solid phase organic synthesis, and as additives for fuels and oils. The development of new synthetic methods and the exploration of new biologically active 1,2,3-triazoles are ongoing, highlighting the multifaceted applications of these compounds (Kaushik et al., 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound would depend on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for their biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation . These binding interactions often result in conformational changes in the target biomolecule, which can affect its activity and function. Additionally, this compound may influence gene expression by modulating the activity of transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives, including this compound, can exhibit varying degrees of stability under different conditions . Long-term exposure to this compound may lead to changes in cellular function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, indazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are crucial for the compound’s biological activity and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific tissues or cellular compartments can influence its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.
properties
IUPAC Name |
6-bromo-1-(3-methoxypropyl)-3-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-11-5-4-10(13)8-12(11)15(14-9)6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIYWLFVGBFSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)Br)CCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631068 | |
| Record name | 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865156-81-6 | |
| Record name | 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







